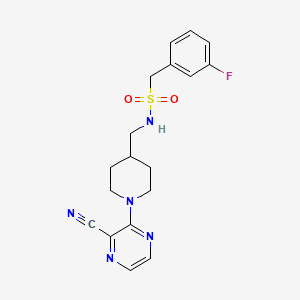![molecular formula C18H19N3O6S2 B2792406 N-{4-[5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 710987-29-4](/img/structure/B2792406.png)
N-{4-[5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a benzodioxole, a methanesulfonyl group, and a pyrazole ring. Benzodioxoles are aromatic compounds that contain a methylenedioxy functional group . Methanesulfonyl is a sulfonyl derivative, and pyrazole is a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other compounds .Aplicaciones Científicas De Investigación
Antioxidant Activity
The compound’s structure suggests potential antioxidant properties. Antioxidants play a crucial role in neutralizing harmful free radicals, protecting cells from oxidative damage, and preventing various diseases. Researchers could explore its effectiveness in scavenging reactive oxygen species (ROS) and its impact on cellular health .
Antibacterial and Antimicrobial Activity
Given the diverse biological activities associated with 1,3-benzodioxole-containing compounds, investigating its antibacterial and antimicrobial effects is essential. Researchers might evaluate its efficacy against specific bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro and in vivo studies could shed light on its potential as a novel antimicrobial agent .
Anticancer Properties
Compounds containing the 1,3-benzodioxole moiety have demonstrated various pharmacological effects. Researchers could explore this compound’s potential as an anticancer agent. In vitro assays assessing its cytotoxicity against cancer cell lines and normal cells would provide valuable insights. Additionally, molecular modeling studies could predict its interactions with cancer-related proteins .
Anti-Inflammatory Effects
The compound’s structure incorporates functional groups commonly found in anti-inflammatory agents. Researchers could investigate its ability to reduce inflammation, possibly through inhibition of pro-inflammatory pathways. Animal models and cellular assays could validate its anti-inflammatory properties .
Histone Deacetylase (HDAC) Inhibition
Considering the importance of HDAC inhibitors in cancer therapy, researchers might explore whether this compound exhibits HDAC inhibitory activity. In silico studies and biochemical assays could assess its binding affinity to HDAC enzymes and its potential as an epigenetic modulator .
Mecanismo De Acción
Target of Action
Compounds containing a 1,3-benzodioxole moiety have been reported to interact with a broad spectrum of biological targets, exhibiting sedative, hypotensive, anticonvulsant, antibacterial, antitumor, spasmolytic, and other activities .
Mode of Action
It is known that the compound’s interaction with its targets leads to changes in cellular processes, which could potentially result in the observed biological activities .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[3-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S2/c1-28(22,23)20-14-6-3-12(4-7-14)15-10-16(21(19-15)29(2,24)25)13-5-8-17-18(9-13)27-11-26-17/h3-9,16,20H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMAHQXNBUFMMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=C(C=C3)OCO4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[3-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2792327.png)
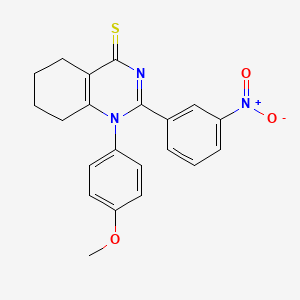
![2-[6-(3-Chloro-2-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2792329.png)
![3-(4-methoxyphenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2792330.png)
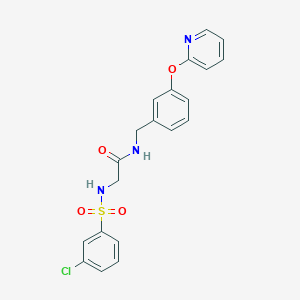
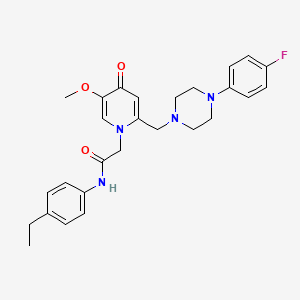

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2792337.png)
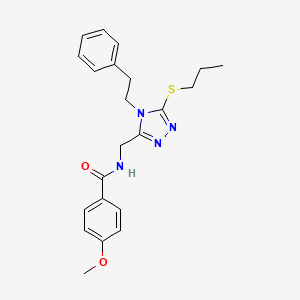
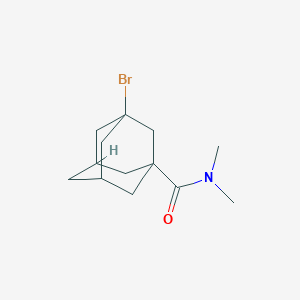
![5-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2792340.png)
![7-[2-O-(6-O-Acetyl-beta-D-allopyranosyl)-beta-D-glucopyranosyloxy]-5,8-dihydroxy-4'-methoxyflavone](/img/structure/B2792341.png)
![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/no-structure.png)
